molecular formula C11H14F3NO3Si B14183467 Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane CAS No. 847591-31-5

Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane

Cat. No.: B14183467
CAS No.: 847591-31-5
M. Wt: 293.31 g/mol
InChI Key: NKNJGRCMHXREHX-UHFFFAOYSA-N
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Description

Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a nitrophenyl group, and a silane group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane typically involves the trifluoromethylation of carbonyl compounds. One common method includes the reaction of a carbonyl compound with Me3SiCF3 (trimethylsilyl trifluoromethane) in the presence of a base such as KOH. The reaction is carried out in an inert atmosphere, often using solvents like Solkane® 365mfc .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

    Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the silane group.

Common Reagents and Conditions

Common reagents used in these reactions include bases like KOH, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as peroxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity, while the nitrophenyl group can participate in electron transfer processes. The silane group provides stability and facilitates the formation of strong bonds with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[2,2,2-trifluoro-1-(2-naphthalenyl)ethoxy]silane
  • Trimethyl[2,2,2-trifluoro-1-(1-naphthalenyl)ethoxy]silane
  • Trimethyl[(2,2,2-trifluoro-1-phenylethoxy)]silane

Uniqueness

Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds.

Properties

CAS No.

847591-31-5

Molecular Formula

C11H14F3NO3Si

Molecular Weight

293.31 g/mol

IUPAC Name

trimethyl-[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane

InChI

InChI=1S/C11H14F3NO3Si/c1-19(2,3)18-10(11(12,13)14)8-4-6-9(7-5-8)15(16)17/h4-7,10H,1-3H3

InChI Key

NKNJGRCMHXREHX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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